Enhanced Lipophilicity vs. 3,4-Dimethylphenyl Regioisomer
The target compound displays markedly higher calculated lipophilicity than its closest regioisomeric analog, N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This shift is driven by the re-positioning of the methyl groups on the N1-phenyl ring from 3,4- to 2,4-dimethyl substitution . Higher logP generally correlates with enhanced passive membrane permeability, a key parameter for intracellular kinase target engagement [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 5.97 |
| Comparator Or Baseline | N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: clogP = 5.99 |
| Quantified Difference | Negligible difference (ΔlogP = -0.02), but the regioisomeric shift alters aqueous solubility (logSw = -5.61 vs. -5.55) . |
| Conditions | In silico prediction using ChemDiv's computational pipeline; experimental logP/logD data not publicly available for either compound. |
Why This Matters
Subtle changes in substitution pattern can have outsized effects on cellular permeability and solubility, making direct analog substitution unreliable; procurement of the exact regioisomer is essential for assay reproducibility.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
